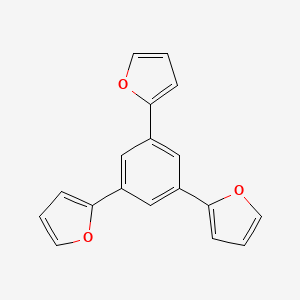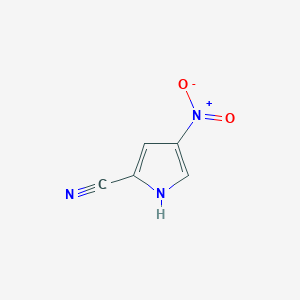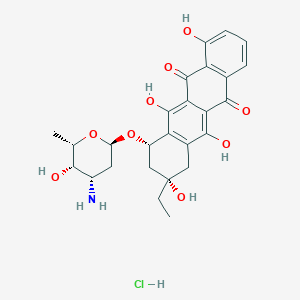![molecular formula C6H8O4S B13028869 2-Thiabicyclo[3.1.0]hexane-6-carboxylicacid2,2-dioxide](/img/structure/B13028869.png)
2-Thiabicyclo[3.1.0]hexane-6-carboxylicacid2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiabicyclo[310]hexane-6-carboxylic acid 2,2-dioxide is a sulfur-containing bicyclic compound with a unique structure that includes a three-membered ring fused to a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiabicyclo[3.1.0]hexane-6-carboxylic acid 2,2-dioxide can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
2-Thiabicyclo[3.1.0]hexane-6-carboxylic acid 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group or the sulfur atom.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced carboxylic acids, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Thiabicyclo[3.1.0]hexane-6-carboxylic acid 2,2-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism by which 2-Thiabicyclo[3.1.0]hexane-6-carboxylic acid 2,2-dioxide exerts its effects depends on its interaction with molecular targets. The sulfur atom can form strong bonds with metal ions, making it a useful ligand in coordination chemistry. Additionally, the compound’s bicyclic structure allows it to fit into specific binding sites on proteins or enzymes, potentially inhibiting or modifying their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Thiabicyclo[3.1.0]hexane-6-carboxylic acid 3,3-dioxide
- Bicyclo[2.1.1]hexane derivatives
- 3-Azabicyclo[3.1.0]hexane-6-carboxylates
Uniqueness
2-Thiabicyclo[3.1.0]hexane-6-carboxylic acid 2,2-dioxide is unique due to its specific sulfur-containing bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.
Eigenschaften
Molekularformel |
C6H8O4S |
|---|---|
Molekulargewicht |
176.19 g/mol |
IUPAC-Name |
2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-6-carboxylic acid |
InChI |
InChI=1S/C6H8O4S/c7-6(8)4-3-1-2-11(9,10)5(3)4/h3-5H,1-2H2,(H,7,8) |
InChI-Schlüssel |
XZQMKUVDQDCZMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)C2C1C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethoxy-5-oxaspiro[3.4]octan-1-one](/img/structure/B13028814.png)








![Ethyl 5-iodothieno[3,2-B]thiophene-2-carboxylate](/img/structure/B13028859.png)
![9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrobromide](/img/structure/B13028876.png)

![2,2-Dimethyl-7-morpholino-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B13028880.png)
![Methyl 5'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-pyrrolidine]-6-carboxylate](/img/structure/B13028881.png)
